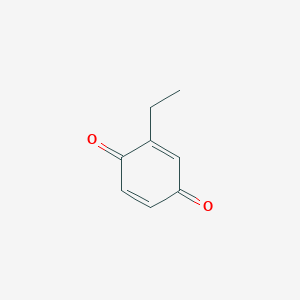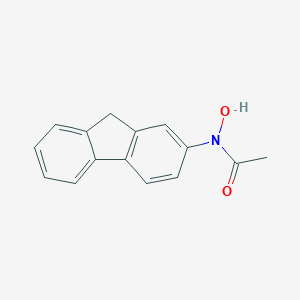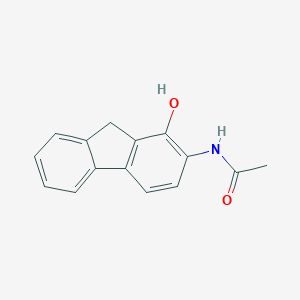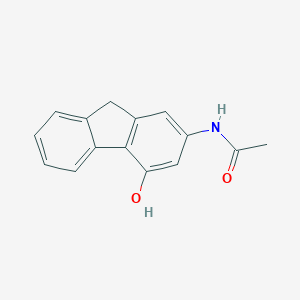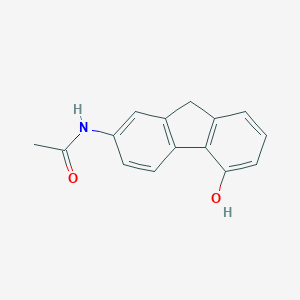
二苯并(b,f)(1,4)噻嗪, 11-(4-甲基-1-哌嗪基)-
描述
DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- is an organic compound with the molecular formula C18H19N3S and a molecular weight of 309.4286 g/mol . This compound is known for its applications in various fields, including neurology, pain and inflammation research, and as a reference standard in analytical chemistry .
科学研究应用
DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of 11-(4-Methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine, also known as a metabolite of Quetiapine , are serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
This compound acts as an antagonist for multiple neurotransmitter receptor sites . It binds to these receptors and inhibits their activity, thereby modulating the levels of serotonin and dopamine in the brain.
Biochemical Pathways
It is known that the compound’s antagonistic action on serotonin and dopamine receptors can influence various neural pathways and their downstream effects, potentially contributing to its antipsychotic, anxiolytic, and sedative effects .
Pharmacokinetics
It is known that the compound is a metabolite of quetiapine , suggesting that its absorption, distribution, metabolism, and excretion (ADME) may be similar to those of Quetiapine.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its antagonistic action on multiple neurotransmitter receptors. Studies suggest that this compound has various pharmacological activities such as antipsychotic, anxiolytic, and sedative effects . Additionally, it has been reported to possess anticancer properties by inducing DNA damage and apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11-(4-Methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine. For instance, the compound’s solubility in various organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol suggests that its bioavailability and action may be influenced by the solvent environment. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and action.
生化分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
“DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
准备方法
The synthesis of DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- involves several steps. One common method includes the reaction of dibenzo[b,f][1,4]thiazepine with 4-methyl-1-piperazine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
相似化合物的比较
DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- can be compared with other similar compounds, such as:
DIBENZO(b,f)(1,4)THIAZEPINE, 11-(1-PIPERAZINYL)-: This compound is a metabolite of quetiapine and shares similar properties but differs in the substitution on the piperazine ring.
4-DIBENZO(b,f)(1,4)THIAZEPIN-11-YL-1-PIPERAZINEETHANOL: This compound has an additional ethanol group attached to the piperazine ring, which may alter its chemical and biological properties.
The uniqueness of DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMINLHQDVFHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173465 | |
| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-09-9 | |
| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the three-dimensional conformation of 8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]-1,4-thiazepine in its crystallized form?
A1: The research indicates that 8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]-1,4-thiazepine adopts a boat conformation in its crystallized form []. This means that the seven-membered thiazepine ring is not planar but rather puckered, resembling the shape of a boat. Additionally, the two benzene rings within the structure are not coplanar, exhibiting a dihedral angle of 105.3° between them [].
Q2: How does the spatial arrangement of the N-methyl group in 8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]-1,4-thiazepine relate to the aromatic rings within the molecule?
A2: The study reveals that the N-methyl group, which is a part of the piperazine ring, is positioned at specific distances from the centers of the two aromatic rings. The distance between the N-methyl group and the center of one aromatic ring is 5.977 Å, while the distance to the center of the other aromatic ring is 7.749 Å []. These distances provide insights into the overall three-dimensional shape of the molecule and might play a role in potential interactions with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


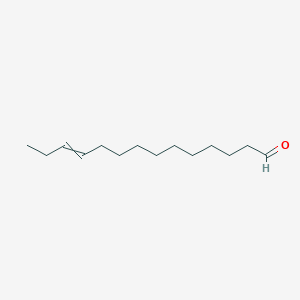
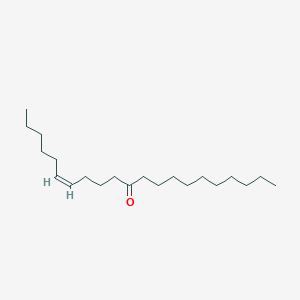
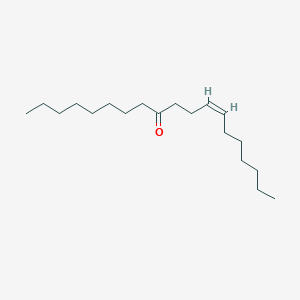
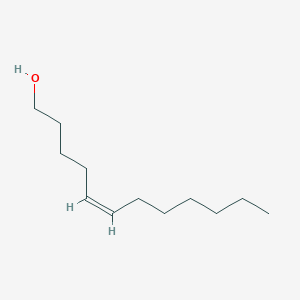
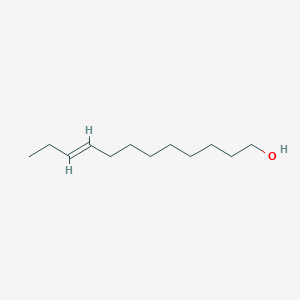
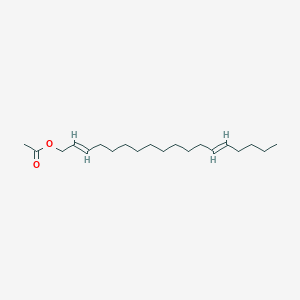
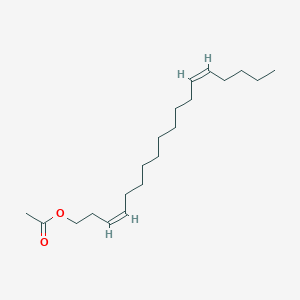
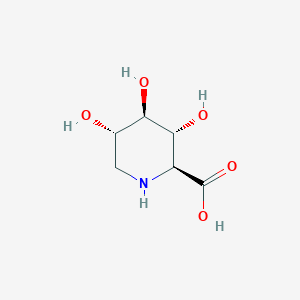
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
